molecular formula C21H19ClN2O7 B13423243 Anhydrodemeclocycline

Anhydrodemeclocycline

Cat. No.: B13423243
M. Wt: 446.8 g/mol
InChI Key: BQFNYHFSJOJWHN-RAYAVSTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anhydrodemeclocycline is a derivative of demeclocycline, a tetracycline antibiotic. It is known for its broad-spectrum antibacterial properties and is used in various scientific research applications. The compound is characterized by its molecular formula C21H19ClN2O7 and a molecular weight of 446.838 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anhydrodemeclocycline can be synthesized through the chemical modification of demeclocycline. The process involves the removal of water molecules from demeclocycline under specific reaction conditions. The synthetic route typically includes the use of reagents such as sodium methoxide and methanol, followed by purification steps to isolate the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the compound. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Anhydrodemeclocycline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

Anhydrodemeclocycline has a wide range of applications in scientific research, including:

Mechanism of Action

Anhydrodemeclocycline exerts its effects by binding to the 30S ribosomal subunit of bacteria, inhibiting the binding of aminoacyl-tRNA to the ribosome. This action impairs protein synthesis, leading to the inhibition of bacterial growth. The compound is bacteriostatic, meaning it prevents the growth of bacteria rather than killing them directly .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its stability and efficacy compared to its parent compound, demeclocycline. Its ability to inhibit protein synthesis by binding to the ribosomal subunit makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C21H19ClN2O7

Molecular Weight

446.8 g/mol

IUPAC Name

(4S,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C21H19ClN2O7/c1-24(2)15-9-6-7-5-8-10(22)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(23)30/h3-5,9,15,25-26,29,31H,6H2,1-2H3,(H2,23,30)/t9-,15-,21-/m0/s1

InChI Key

BQFNYHFSJOJWHN-RAYAVSTASA-N

Isomeric SMILES

CN(C)[C@H]1[C@@H]2CC3=CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl

Canonical SMILES

CN(C)C1C2CC3=CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl

Origin of Product

United States

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